tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate
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Overview
Description
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, an aminopyrrolidine moiety, and an acetate group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with (S)-3-aminopyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)propionate: Similar structure but with a propionate group instead of an acetate group.
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)butyrate: Similar structure but with a butyrate group instead of an acetate group.
tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)valerate: Similar structure but with a valerate group instead of an acetate group.
Uniqueness
The uniqueness of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The aminopyrrolidine moiety contributes to its biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 2-[(3S)-3-aminopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
InChI Key |
NGPKKCGEGHNYOW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CC[C@@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(C1)N |
Origin of Product |
United States |
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